molecular formula C5H6F6O B7888917 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane

Cat. No.: B7888917
M. Wt: 196.09 g/mol
InChI Key: VXHQEVWYYPYALS-UHFFFAOYSA-N
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Description

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C5H6F6O. It is a colorless liquid with a high boiling point and is known for its unique chemical properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane typically involves the reaction of hexafluoropropene with ethanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the reaction of hexafluoropropene with ethanol. The process is optimized to achieve high yields and purity, with the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,1,1,2,3,3-hexafluoropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Forms carboxylic acids and ketones.

  • Reduction: Produces alcohols and alkanes.

  • Substitution: Results in the formation of different fluorinated ethers and alcohols.

Scientific Research Applications

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane has several scientific research applications:

  • Chemistry: Used as a solvent and reagent in organic synthesis.

  • Biology: Employed in the study of enzyme inhibition and protein interactions.

  • Medicine: Investigated for its potential use in drug delivery systems.

  • Industry: Utilized in the production of fluorinated polymers and as a refrigerant.

Mechanism of Action

2-Ethoxy-1,1,1,2,3,3-hexafluoropropane is compared with other similar compounds such as 1-Ethoxy-1,1,2,3,3,3-hexafluoropropane and 1,1,1,2,3,3-Hexafluoropropane. Its uniqueness lies in its specific ethoxy group and the arrangement of fluorine atoms, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 1-Ethoxy-1,1,2,3,3,3-hexafluoropropane

  • 1,1,1,2,3,3-Hexafluoropropane

  • 1,1,1,3,3,3-Hexafluoropropane-2,2-diol

Properties

IUPAC Name

2-ethoxy-1,1,1,2,3,3-hexafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c1-2-12-4(8,3(6)7)5(9,10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHQEVWYYPYALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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